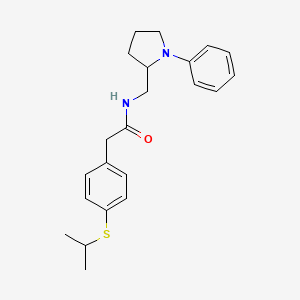

2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Description

This compound is a substituted acetamide featuring a 4-(isopropylthio)phenyl group and an N-((1-phenylpyrrolidin-2-yl)methyl) substituent. Its synthesis involves alkylation of thiopyrimidine derivatives using sodium methylate and N-aryl-substituted chloroacetamides under optimized conditions .

Properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2OS/c1-17(2)26-21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCQPEAUEBWEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multistep organic synthesis. The process generally starts with the acylation of 4-(isopropylthio)aniline to introduce the acetyl group. This is followed by the alkylation of the secondary amine with a suitable halide, often under basic conditions to form the final structure. Purification of the compound is achieved using techniques like column chromatography.

Industrial Production Methods: : Industrial-scale synthesis adapts these laboratory techniques to larger volumes, ensuring consistency and high yield. The reaction conditions are carefully optimized to manage temperature, pressure, and the use of catalysts where necessary to scale up efficiently.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis to introduce specific functional groups.

Medicine: : Investigated for its pharmacological properties, possibly in the development of therapeutic agents due to its complex structure.

Industry: : Utilized in the formulation of advanced materials, including polymers and resins, due to its stable yet reactive nature.

Mechanism of Action

Molecular Targets and Pathways: : This compound's mechanism of action depends heavily on its environment and specific use. In biochemical applications, it can interact with proteins or nucleic acids, forming stable covalent bonds. This might involve nucleophilic attack on the carbonyl carbon of the amide group or interaction with the sulfur atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Key analogues include compounds from EP 2 903 618 B1 (Example 118 and 121), which share the acetamide backbone but differ in substituents:

- Example 118: 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide.

- Example 121: 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide.

Both feature heterocyclic amines (piperazine/diazepane) and indazolyl groups, enhancing hydrogen-bonding capacity compared to the target compound’s pyrrolidine-phenyl system. The molecular weights (e.g., m/z 515 for Example 118 ) are higher due to extended aromatic systems.

Substitution Patterns and Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s isopropylthio group may enhance membrane permeability compared to Example 118’s polar piperazine.

- Synthetic Complexity : Example 121’s diazepane ring introduces conformational flexibility but complicates synthesis vs. the target’s simpler pyrrolidine .

- Stability : The tert-butylphenyl analogue () shows reduced stability in polar media, suggesting the target compound’s thioether and pyrrolidine groups may confer better solubility-stability balance .

Reactivity and Functional Group Interactions

- Thioether vs.

- Pyrrolidine vs. Piperazine : The pyrrolidine’s constrained ring may reduce off-target interactions compared to piperazine’s flexible amine, a hypothesis supported by reduced promiscuity in similar scaffolds .

Biological Activity

2-(4-(Isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- An isopropylthio group

- A phenylpyrrolidine moiety

- An acetamide functional group

The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens.

- CNS Activity : The presence of the pyrrolidine ring suggests potential neuroactivity, making it a candidate for further investigation in neuropharmacology.

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism.

- Receptor Modulation : It is hypothesized that the compound could modulate neurotransmitter receptors, contributing to its CNS effects.

Antimicrobial Studies

A study conducted on various derivatives of the compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

Neuropharmacological Assessment

In a neuropharmacological study, the compound was administered to animal models to assess its impact on behavior and cognition. Results indicated improvements in anxiety-like behaviors, suggesting anxiolytic properties.

| Test | Control Group Behavior | Treated Group Behavior |

|---|---|---|

| Elevated Plus Maze | 20% open arms | 50% open arms |

| Forced Swim Test | 60 seconds active | 90 seconds active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.